molecular formula C21H16N2O3S B2646681 2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212419-95-8

2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2646681
CAS RN: 1212419-95-8
M. Wt: 376.43
InChI Key: CTKZRGNTAQNXDM-UHFFFAOYSA-N
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Description

The compound “2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule that contains several different functional groups, including two phenyl groups, a thiophene ring, a dihydro-2H-pyrrolo[3,4-d]isoxazole ring, and two dione groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The phenyl groups are aromatic rings, the thiophene ring is a five-membered ring with one sulfur atom, and the dihydro-2H-pyrrolo[3,4-d]isoxazole ring is a fused ring system containing nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dione groups could make it polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Therapeutic Potential

The compound may have therapeutic potential due to its imidazole content . Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Radiation Detection

The compound could be used as a dopant to improve the photo-electric feedback of plastic scintillators, which are used as radiation detectors for nuclear materials .

Electrode Protection

The compound could serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Charge Transport

The compound could be used in the development of new organic semiconductors due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .

Electrochromic Devices

The compound could be used in the development of electrochromic devices due to its potential for effective color tuning .

Solar Cells

The compound could be used in the development of solar cells due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Field Effect Transistors (OFETs)

The compound could be used in the development of OFETs due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Limiting Diodes (OLEDs)

The compound could be used in the development of OLEDs due to its potential for high charge mobility, extended π-conjugation, and better tuning of band gaps .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

2,5-diphenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20-17-18(16-12-7-13-27-16)23(15-10-5-2-6-11-15)26-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKZRGNTAQNXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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